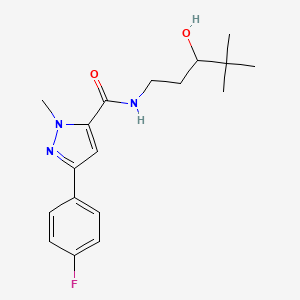
5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24FN3O2 and its molecular weight is 333.407. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Riyadh (2011) demonstrates the synthesis of N-arylpyrazole-containing enaminones, which can react with compounds like hydrazine hydrate and hydroxylamine hydrochloride to form bipyrazoles and pyrazolylisoxazoles. This synthesis approach has applications in developing compounds with potential antitumor and antimicrobial activities, as shown by their inhibition effects on human breast and liver carcinoma cell lines, comparable to 5-fluorouracil (Riyadh, 2011).
Antiviral and Anticancer Potential
Hebishy et al. (2020) explored a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which exhibited significant antiviral activities against bird flu influenza (H5N1). These compounds may offer a new avenue for the development of antiavian influenza virus agents (Hebishy et al., 2020).
Development of Radiotracers
Katoch-Rouse and Horti (2003) synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in animal brains using positron emission tomography. This advancement in radiotracer synthesis is crucial for neurological studies and drug development (Katoch-Rouse & Horti, 2003).
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showing potential as anticancer and anti-5-lipoxygenase agents. This research paves the way for new therapeutic options in cancer and inflammatory diseases (Rahmouni et al., 2016).
Fluorophores and Photophysical Properties
Castillo, Tigreros, and Portilla (2018) developed a method for synthesizing N-heteroaryl aldehydes, which served as intermediates for creating functional fluorophores. These compounds have potential applications in fluorescence-based techniques, useful in biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).
Inhibitors and Medicinal Chemistry
Surmont et al. (2011) developed a synthetic strategy for 3-amino-4-fluoropyrazoles, valuable in medicinal chemistry for creating compounds like dipeptidyl peptidase IV inhibitors. These fluorinated pyrazoles have broad applications in drug discovery (Surmont et al., 2011).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-18(2,3)16(23)9-10-20-17(24)15-11-14(21-22(15)4)12-5-7-13(19)8-6-12/h5-8,11,16,23H,9-10H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVNNYKMIYLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

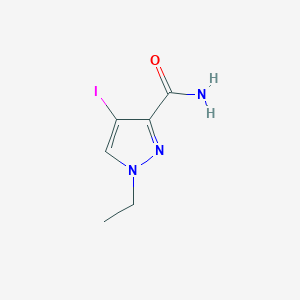
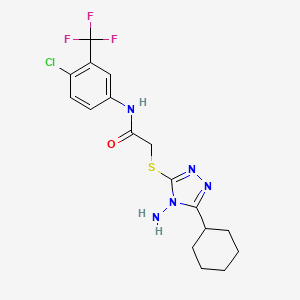
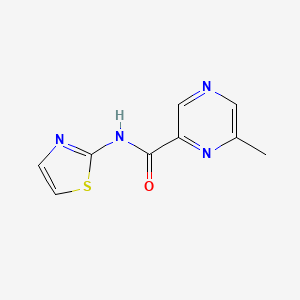
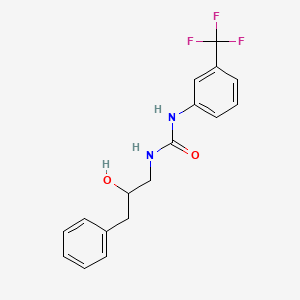
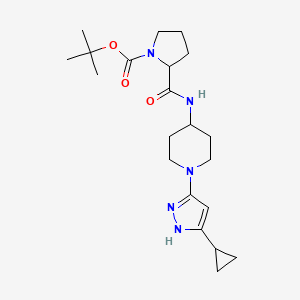


![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)


![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)
![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

